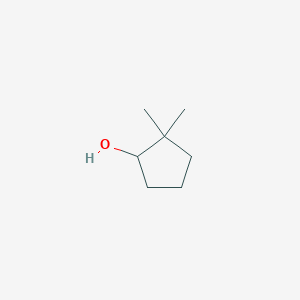

2,2-Dimethylcyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBHIQGEGSCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37617-33-7 | |

| Record name | 2,2-dimethylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2-dimethylcyclopentan-1-ol. It delves into detailed experimental protocols for its synthesis and purification, alongside an exploration of its characteristic chemical reactivity, including oxidation, esterification, and dehydration reactions. Furthermore, this document explores the potential of the this compound scaffold in the broader context of medicinal chemistry, drawing parallels with the established significance of cyclopentane derivatives in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights into this intriguing molecule.

Introduction: The Significance of the Cyclopentane Scaffold in Molecular Design

The cyclopentane ring is a fundamental structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it a highly valuable scaffold in the design of novel therapeutic agents.[2] By serving as a core structure or a peripheral appendage, the cyclopentane moiety can effectively occupy hydrophobic pockets within enzymes and receptors, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

While specific research on the direct medicinal applications of this compound is not extensively documented in publicly available literature, its structural characteristics—a secondary alcohol with a sterically hindered gem-dimethyl group—present a compelling case for its exploration as a building block in the synthesis of new chemical entities. The principles of medicinal chemistry suggest that modifications to this scaffold could lead to compounds with novel biological activities.[2] This guide aims to provide the foundational chemical knowledge necessary to stimulate and support such research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and biological screening. While experimentally determined data for this compound is sparse, a combination of computed values and data from analogous structures provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 37617-33-7 | [3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Predicted: ~150-160 °C | |

| Melting Point | Predicted: < -30 °C | [4] |

| Density | Predicted: ~0.9 g/cm³ | |

| Solubility | Predicted to have moderate solubility in water and high solubility in organic solvents like ethanol and hexane.[5] | |

| LogP (calculated) | 1.6 | [3] |

Note: The boiling point, melting point, and density are predicted values based on the properties of similar compounds and require experimental verification.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 2,2-dimethylcyclopentanone.

Synthetic Workflow

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylcyclopentan-1-ol

Foreword

In the landscape of molecular analysis, the unequivocal structural elucidation of a chemical entity is paramount. This is particularly true in fields such as synthetic chemistry and drug development, where precise molecular architecture dictates function and efficacy. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone of this analytical endeavor. Each method provides a unique and complementary piece of the structural puzzle. This guide offers a comprehensive examination of the spectroscopic data for 2,2-dimethylcyclopentan-1-ol, a saturated cyclic alcohol. Our objective is not merely to present data but to provide a field-proven, in-depth interpretation, grounded in the fundamental principles of each technique. We will explore the causality behind experimental choices and present self-validating protocols that ensure data integrity and reproducibility.

Molecular Structure Overview

This compound (C7H14O) is a cyclic alcohol with a molecular weight of approximately 114.19 g/mol .[1][2] The structure features a five-membered cyclopentane ring substituted with a hydroxyl group on one carbon and two methyl groups on the adjacent carbon. This arrangement creates a chiral center at the carbon bearing the hydroxyl group (C1). The presence of the gem-dimethyl group at the C2 position significantly influences the molecule's conformational preferences and, consequently, its spectroscopic signatures.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile, small organic molecule like this compound, Electron Ionization (EI) is the most common and informative method.[3][4]

The Rationale Behind Electron Ionization (EI)

EI is considered a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[4][5] This is achieved by bombarding the gaseous sample with a beam of high-energy electrons (typically 70 eV).[3][4][6] The primary advantage of this energetic process is the extensive fragmentation it induces.[3][5] While this can sometimes prevent the observation of the molecular ion peak for less stable compounds, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.[6] For cyclic alcohols, the fragmentation patterns are particularly diagnostic.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry

A self-validating protocol for obtaining an EI mass spectrum is crucial for reproducibility.

-

Sample Preparation: Ensure the sample is as pure as possible and free of non-volatile impurities. A sample size of 1-2 mg is typically sufficient.[3]

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound, such as a perfluoroalkane mixture, to ensure accurate mass assignments.

-

Sample Introduction: Introduce the sample into the ion source. For a liquid like this compound, a direct insertion probe or injection via Gas Chromatography (GC) can be used. The sample is volatilized by heating under a high vacuum.[3]

-

Ionization: Bombard the gaseous sample molecules with a 70 eV electron beam.[4] This energy is standardized across most instruments, allowing for the comparison of spectra with library data.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways common to alcohols.[9][10]

-

Molecular Ion (M+•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (114). However, for primary and secondary alcohols, this peak can be weak or even absent due to rapid fragmentation.[11]

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 96.[7]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[10] It involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, cleavage of the C1-C2 bond would lead to the loss of a C4H9 radical, resulting in a fragment at m/z 57. Alternatively, cleavage of the C1-C5 bond and loss of a C4H8 radical would lead to a fragment at m/z 58.

-

Loss of a Methyl Group (M-15): The presence of gem-dimethyl groups often leads to the loss of a methyl radical (CH3•), resulting in a peak at m/z 99.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Comments |

| 114 | [C7H14O]+• | Molecular Ion (may be weak or absent) |

| 99 | [C6H11O]+ | Loss of a methyl radical (CH3•) |

| 96 | [C7H12]+• | Loss of water (H2O) |

| 57 | [C4H9]+ | Result of alpha-cleavage and ring opening |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.

The Utility of Attenuated Total Reflectance (ATR)

For routine analysis of liquids and solids, Attenuated Total Reflectance (ATR) has become the preferred sampling technique over traditional transmission methods.[12][13] The primary reason is the minimal to no sample preparation required.[13][14] A small amount of the sample is placed directly onto an ATR crystal (commonly diamond or zinc selenide), and pressure is applied to ensure good contact.[12][14] The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface.[12] An evanescent wave penetrates a short distance into the sample, where absorption can occur.[12] This technique is rapid, reproducible, and non-destructive.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum: With a clean, empty ATR crystal, a background spectrum is collected. This is a critical step to account for absorptions from atmospheric CO2 and water vapor, as well as any intrinsic signals from the instrument itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[15] For a liquid, no pressure is typically needed.

-

Sample Spectrum Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[12]

Data Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of its alcohol and alkane functionalities.

-

O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is the hallmark of an alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclopentane ring and methyl groups.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹, corresponds to the C-O stretching vibration. The exact position can give clues about whether the alcohol is primary, secondary, or tertiary. For a secondary cyclic alcohol like this, it is expected around 1100-1075 cm⁻¹.

Table 2: Characteristic Infrared Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 (strong) | C-H stretch | Alkane |

| ~1100 (strong) | C-O stretch | Secondary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The Importance of Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and artifacts that obscure important information.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Weighing and Dissolution: Accurately weigh the sample. For a ¹H NMR spectrum, 5-25 mg is typical, while a ¹³C NMR spectrum may require 50-100 mg due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[17]

-

Solvent Choice: The choice of a deuterated solvent is critical. The deuterium (²H) is not observed in a standard ¹H NMR experiment, thus providing a "transparent" medium. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[17]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[16]

-

Transfer and Filtration: Transfer the solution to a clean, high-quality NMR tube. It is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), and shimming the magnetic field to optimize its homogeneity.[17] Finally, the appropriate pulse sequence is run to acquire the data.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen in the hydroxyl group) are deshielded and appear at a higher chemical shift (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks is caused by the influence of neighboring protons. The n+1 rule is often applicable, where n is the number of equivalent neighboring protons.

-

Expected Signals:

-

-OH Proton: A singlet (or sometimes a broad signal) that can appear over a wide range of chemical shifts, typically between 1-5 ppm. Its position is concentration and temperature-dependent.

-

-CH(OH) Proton: This proton is attached to the same carbon as the hydroxyl group. It will be deshielded and is expected to appear as a multiplet around 3.5-4.0 ppm.

-

Cyclopentane Protons (-CH₂-): The methylene protons on the cyclopentane ring will appear as complex multiplets in the upfield region, typically between 1.2-2.0 ppm.

-

Methyl Protons (-CH₃): The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, or if they are chemically equivalent, as a single singlet. They will be in the upfield region, likely around 0.8-1.2 ppm.

-

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom in the molecule.

-

-C(OH) Carbon: The carbon attached to the hydroxyl group will be the most deshielded of the sp³ carbons, appearing around 60-80 ppm.

-

Quaternary Carbon (-C(CH₃)₂): The carbon bearing the two methyl groups will appear in the range of 30-50 ppm.

-

Cyclopentane Carbons (-CH₂-): The remaining methylene carbons of the ring will appear in the upfield region, typically between 20-40 ppm.

-

Methyl Carbons (-CH₃): The methyl carbons will be the most shielded, appearing at the highest field (lowest ppm value), likely between 15-30 ppm.

Table 3: Predicted NMR Data for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| -OH | 1.0 - 5.0 | s (broad) | 1H | - |

| -CH(OH) | 3.5 - 4.0 | m | 1H | 60 - 80 |

| Ring -CH₂- | 1.2 - 2.0 | m | 6H | 20 - 40 |

| -C(CH₃)₂ | - | - | - | 30 - 50 |

| -CH₃ | 0.8 - 1.2 | s | 6H | 15 - 30 |

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. The data from MS, IR, and NMR are not just confirmatory; they are synergistic. An effective workflow integrates these data streams to build an unassailable structural proof.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the logical progression from initial data acquisition to final structure confirmation. Mass spectrometry provides the molecular formula and key fragmentation clues. Infrared spectroscopy confirms the presence of essential functional groups. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen skeleton, allowing for the definitive assignment of the structure.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry's power. Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural determination is achievable. The protocols and interpretive frameworks detailed in this guide represent a robust approach to ensuring the scientific integrity of such analyses, providing the trustworthy and authoritative data required by researchers in synthetic chemistry and drug development.

References

- 1. Cyclopentanol, 2,2-dimethyl-, (R)- | C7H14O | CID 11040664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. whitman.edu [whitman.edu]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 9. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. youtube.com [youtube.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-dimethylcyclopentanone

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-Dimethylcyclopentanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the reduction of 2,2-dimethylcyclopentanone. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the chemical transformation, offers a comparative analysis of synthetic strategies, and presents a detailed, field-proven experimental protocol. The guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis. Its rigid cyclopentane core, adorned with a gem-dimethyl group and a hydroxyl functionality, makes it a desirable synthon for the preparation of complex molecular architectures, including natural products and pharmacologically active compounds. The stereochemical control during its synthesis is often a critical aspect, influencing the biological activity of the final target molecule. The reduction of the prochiral ketone, 2,2-dimethylcyclopentanone, to the corresponding alcohol is a fundamental transformation that introduces a new stereocenter, the control of which is paramount. This guide will focus on a reliable and scalable method for this synthesis, emphasizing practical considerations and theoretical principles.

Mechanistic Insights into the Reduction of 2,2-Dimethylcyclopentanone

The conversion of 2,2-dimethylcyclopentanone to this compound is a reduction reaction, specifically the reduction of a ketone to a secondary alcohol. This transformation is most commonly achieved through the use of hydride-donating reagents.

The Role of Hydride Reagents

Hydride reagents are compounds that can deliver a hydride ion (H⁻) to an electrophilic center. In the case of a ketone, the electrophilic carbon of the carbonyl group is the target for nucleophilic attack by the hydride. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild reactivity, selectivity for aldehydes and ketones, and operational simplicity.[1]

The reaction mechanism for the reduction of 2,2-dimethylcyclopentanone with sodium borohydride in a protic solvent (e.g., ethanol) proceeds in two main steps:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as the source of the hydride. The hydride ion attacks the electrophilic carbonyl carbon of 2,2-dimethylcyclopentanone, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound, and an ethoxide byproduct.[2]

References

Topic: Potential Applications of 2,2-Dimethylcyclopentan-1-ol in Organic Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2-Dimethylcyclopentan-1-ol is a saturated cyclic alcohol whose synthetic utility is fundamentally dictated by the steric hindrance imposed by the gem-dimethyl group positioned adjacent to the hydroxyl functionality. This structural feature creates a unique chemical environment that can be strategically exploited to influence reactivity and selectivity in a variety of organic transformations. While not as ubiquitously employed as other cyclic alcohols, its rigid cyclopentyl framework and pronounced steric shielding offer significant, and often underexplored, potential in specialized applications. This guide elucidates the synthesis of this compound and explores its potential as a chiral auxiliary, a precursor for sterically demanding ligands, a foundational block in natural product synthesis, and a model substrate for mechanistic investigations of sterically influenced reactions.

Introduction: Structure and Properties

This compound is a seven-carbon cycloalkanol characterized by a five-membered ring.[1][2] Its most defining feature is the quaternary carbon at the C2 position, bearing two methyl groups. This arrangement places significant steric bulk directly adjacent to the C1 hydroxyl group, thereby restricting its conformational flexibility and dictating the trajectory of incoming reagents.

The chiral nature of the C1 carbon means the molecule can exist as (R)- and (S)-enantiomers.[3] This chirality, combined with the fixed steric environment, is the cornerstone of its potential utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 37617-33-7 | [2] |

| Predicted XlogP | 1.6 | [1] |

| Monoisotopic Mass | 114.104465 Da | [1] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone.[4] This precursor ketone can be prepared via several routes, including the acid-catalyzed ring expansion of 1-isopropenylcyclobutanol.[5]

Workflow for Synthesis

Caption: Synthetic pathway from a cyclobutanol precursor to this compound.

Experimental Protocol: Reduction of 2,2-Dimethylcyclopentanone

This protocol is adapted from a representative reduction of a cyclic ketone.[4]

-

Dissolution: Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The steric hindrance may necessitate longer reaction times or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) for complete conversion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours.[4] Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the sodium ethoxide formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Application as a Chiral Auxiliary

A key potential application for enantiopure this compound is as a chiral auxiliary.[6] A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[7] The bulky gem-dimethyl group of this compound can act as a powerful stereodirecting group, effectively blocking one face of the reactive center.

This concept is well-established with structurally similar compounds. For instance, (1S,2R)-2-aminocyclopentan-1-ol is the precursor to a highly effective oxazolidinone auxiliary that directs alkylation and aldol reactions with >99% diastereoselectivity.[8][9] By analogy, enantiopure this compound could be esterified with a prochiral carboxylic acid derivative. The resulting ester, when converted to an enolate, would present a sterically biased environment for electrophilic attack.

Conceptual Workflow for an Auxiliary-Directed Aldol Reaction

Caption: Conceptual workflow for using (R)-2,2-dimethylcyclopentan-1-ol as a chiral auxiliary.

Precursor to Sterically Hindered Ligands

The field of organometallic catalysis often relies on ligands that can precisely control the steric and electronic environment around a metal center. The bulky framework of this compound makes it an attractive starting material for the synthesis of sterically demanding phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The hydroxyl group serves as a synthetic handle for derivatization, allowing for the introduction of coordinating atoms. A ligand incorporating this moiety would occupy a large portion of the metal's coordination sphere, which can be beneficial for:

-

Enhancing enantioselectivity in asymmetric catalysis by creating a well-defined chiral pocket.

-

Promoting reductive elimination , which is often the product-releasing step in cross-coupling reactions.

-

Stabilizing reactive or low-coordinate metal species .

Building Block in Natural Product Synthesis

The 2,2-dimethylcyclopentane motif is a structural component of various terpenoid natural products. For example, the sesquiterpenoid α-cuparenone features this core structure.[5] The synthesis of such molecules requires the efficient construction of a quaternary carbon center, a notoriously challenging task in organic synthesis.

Using 2,2-dimethylcyclopentanone (the direct precursor to the alcohol) as a starting material provides a convergent and effective solution, as the challenging quaternary center is already installed. The carbonyl (or hydroxyl) group then serves as a versatile anchor point for subsequent carbon-carbon bond formations and functional group manipulations to build the remainder of the natural product skeleton.

Retrosynthetic Analysis of α-Cuparenone

Caption: Simplified retrosynthesis showing the connection of a natural product to the 2,2-dimethylcyclopentanone core.

Substrate for Mechanistic Studies

The unique steric environment of this compound makes it an excellent substrate for studying reaction mechanisms where steric effects are paramount. Of particular interest is its behavior under acidic conditions that promote carbocation formation.

Similar to its acyclic analogue, 2,2-dimethylpropan-1-ol (neopentyl alcohol), the formation of a primary carbocation at C1 upon protonation and loss of water is highly unfavorable.[10] This unstable intermediate would be prone to rapid rearrangement via a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Studying the product distribution from such reactions can provide fundamental insights into the kinetics and thermodynamics of carbocation rearrangements within a constrained cyclic system.

References

- 1. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol, 2,2-dimethyl-, (R)- | C7H14O | CID 11040664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that holds significance as a building block in organic synthesis and medicinal chemistry. Its cyclopentane framework is a common motif in a variety of biologically active natural products and synthetic drugs.[1] The presence of a gem-dimethyl group at the C2 position introduces specific steric and conformational constraints that can be strategically exploited in the design of novel molecules with desired pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug development.

The IUPAC name for the racemic mixture of this compound is This compound , and its corresponding CAS number is 37617-33-7 .[2] The chiral nature of the molecule at the C1 position means it can exist as two enantiomers. The (1R)-enantiomer is identified by the IUPAC name (1R)-2,2-dimethylcyclopentan-1-ol and the CAS number 109530-56-5 .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 37617-33-7 | PubChem[2] |

| Molecular Formula | C₇H₁₄O | PubChem[2] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| Appearance | Colorless liquid (predicted) | |

| LogP (calculated) | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2-dimethylcyclopentanone.

Diagram of the Synthetic Pathway

References

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Substituted Cyclopentanol Derivatives

Abstract

The cyclopentanol moiety, a five-membered carbocyclic ring, represents a critical structural scaffold in a multitude of biologically active molecules. Its unique conformational properties and synthetic tractability have positioned it as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted cyclopentanol derivatives. We will delve into their mechanisms of action across various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and cardiovascular applications. Furthermore, this guide will elucidate key structure-activity relationships (SAR) and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Cyclopentanol Scaffold in Drug Discovery

The cyclopentane ring is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals. Unlike its six-membered cyclohexane counterpart, the cyclopentane ring exists in a puckered "envelope" conformation to minimize torsional strain, providing a unique three-dimensional arrangement for substituent groups. This distinct stereochemistry is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.

One of the most significant applications of the cyclopentanol core is as a bioisostere for the furanose sugar in nucleosides, leading to the development of carbocyclic nucleoside analogues.[1] This substitution confers enhanced metabolic stability by preventing the cleavage of the glycosidic bond by hydrolases and phosphorylases, thereby improving the in vivo half-life of the drug candidate.[1] Beyond this, the cyclopentane ring is the central structural feature of prostaglandins, a class of lipid signaling molecules with a broad spectrum of physiological effects.[2][3] The versatility of the cyclopentanol scaffold has led to its incorporation into a diverse range of approved drugs, including agents for treating cancer, viral infections, and cardiovascular diseases.

Antiviral Activity: Carbocyclic Nucleoside Analogues

Substituted cyclopentanol derivatives have demonstrated significant potential as antiviral agents, primarily through their role as carbocyclic nucleosides. These compounds mimic natural nucleosides and interfere with viral replication.

Mechanism of Action

The primary antiviral mechanism of carbocyclic nucleoside analogues involves a multi-step intracellular process.[1]

-

Intracellular Phosphorylation: Upon entering a host cell, the carbocyclic nucleoside analogue is phosphorylated by host or viral kinases to its active 5'-triphosphate form.[1]

-

Inhibition of Viral Polymerase: The resulting triphosphate analogue acts as a competitive inhibitor of viral DNA or RNA polymerases.[1]

-

Chain Termination: Incorporation of the carbocyclic nucleoside monophosphate into the growing viral nucleic acid chain leads to chain termination. This is due to the absence of a 3'-hydroxyl group or the conformational constraints imposed by the cyclopentane ring, which prevents the addition of subsequent nucleotides, thus halting viral replication.[1]

Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside analogues.

Prominent Examples and Structure-Activity Relationships

Numerous cyclopentanol-based carbocyclic nucleosides have been synthesized and evaluated for their antiviral activity. For instance, cyclopentenylcytosine (CPE-C) has demonstrated significant activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV), cytomegalovirus, and influenza virus.[4] The cyclopentenyl derivative (+)-12a has been utilized as a key intermediate in the synthesis of 1,2,3-triazole analogues that exhibit potent activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus.[5]

Structure-activity relationship (SAR) studies have revealed that the nature and stereochemistry of the substituents on the cyclopentane ring are critical for antiviral potency. The presence and orientation of hydroxyl and aminomethyl groups significantly influence the efficiency of phosphorylation and interaction with the viral polymerase.

Anticancer Activity: Diverse Mechanisms of Action

Substituted cyclopentanol derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic activity against various cancer cell lines through multiple mechanisms.[6]

Induction of Apoptosis and Cell Cycle Arrest

Many cyclopentanone oxime derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell proliferation.[6] For example, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[7] Structure-activity relationship analysis of these compounds revealed that a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of the dihydropteridin-6(5H)-one core resulted in the greatest antiproliferative activity.[7]

Topoisomerase Inhibition and DNA Intercalation

Cyclopentane-fused anthraquinone derivatives have been designed as novel analogues of anthracyclines, a class of potent chemotherapy drugs.[8] These compounds exhibit remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[8] Their mechanism of action involves interaction with key cellular targets such as DNA and topoisomerase I, as well as the induction of reactive oxygen species (ROS).[8] Notably, these modifications can lead to increased lipophilicity and preferential accumulation in lysosomes, potentially inducing cytotoxicity through lysosome-associated pathways.[8]

Caption: Diverse anticancer mechanisms of substituted cyclopentanol derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentanol derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Reference |

| 6k | 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one | 3.29 | 6.75 | 7.56 | 10.30 | [7] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Cyclopentenone prostaglandins (cyPGs), which are derivatives of prostaglandins containing an α,β-unsaturated carbonyl group in the cyclopentane ring, exhibit a wide array of biological activities, including potent anti-inflammatory effects.[9]

Mechanism of Action

The anti-inflammatory actions of cyPGs are mediated through their interaction with key intracellular signaling proteins and transcription factors that play crucial roles in inflammation.[9]

-

Inhibition of NF-κB: Cyclopentenone prostaglandins can inhibit the activity of Nuclear Factor-kappa B (NF-κB), a primary mediator of immune and inflammatory responses.[1][9]

-

Activation of HSF1 and PPAR-γ: These compounds can activate Heat Shock Factor-1 (HSF1) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), both of which are involved in the resolution of inflammation.[9]

The cyclopentenone moiety is the active component responsible for these effects, opening avenues for the design of novel anti-inflammatory agents.[9] Additionally, certain synthetic cyclopentanone derivatives have been shown to possess significant anti-inflammatory and analgesic properties with minimal cytotoxicity.[10]

Cardiovascular and Other Biological Activities

The structural framework of the cyclopentane ring is integral to prostaglandins, which exhibit an extremely broad spectrum of activity on smooth muscles, the central and peripheral nervous systems, and in inflammatory processes.[2] The development of prostaglandin analogues with modified cyclopentane rings is an active area of research for various therapeutic applications.[11]

Furthermore, cyclopentane derivatives have been investigated as neuraminidase inhibitors for the treatment of influenza.[12][13] Some of these compounds have shown potent and selective inhibitory effects on influenza virus neuraminidase, with efficacies equal to or better than existing drugs like oseltamivir and zanamivir.[12][13][14]

Experimental Protocols

General Synthesis of Carbocyclic Nucleosides from 3-(Hydroxymethyl)cyclopentanol

This protocol outlines a generalized synthetic approach to carbocyclic nucleosides.[1]

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material, such as 3-(hydroxymethyl)cyclopentanol, using appropriate protecting groups.

-

Introduction of a Leaving Group: Introduce a suitable leaving group at the desired position for subsequent coupling with the nucleobase.

-

Nucleobase Coupling: Couple the modified cyclopentanol derivative with the desired nucleobase.

-

Deprotection: Remove the protecting groups to yield the final carbocyclic nucleoside analogue.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: General workflow for the synthesis and biological evaluation of substituted cyclopentanol derivatives.

Conclusion and Future Perspectives

Substituted cyclopentanol derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, spanning antiviral, anticancer, anti-inflammatory, and cardiovascular applications, underscore their therapeutic potential. The ability to function as stable bioisosteres of natural sugars and their central role in the structure of prostaglandins has driven extensive research and development in this area. Future efforts will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly lead to the discovery of new and effective therapeutic agents based on the cyclopentanol core.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. fiveable.me [fiveable.me]

- 4. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thermochemical data for 2,2-Dimethylcyclopentan-1-ol

An In-Depth Technical Guide to the Thermochemical Properties of 2,2-Dimethylcyclopentan-1-ol

Abstract

Thermochemical data are fundamental to the advancement of chemical process design, reaction modeling, and pharmaceutical development. This guide provides a comprehensive technical overview of the methodologies required to determine the key thermochemical properties of this compound. Recognizing the absence of readily available experimental data for this specific substituted cyclopentanol, this document serves as a roadmap for researchers and scientists. It details both state-of-the-art experimental protocols—including combustion calorimetry, differential scanning calorimetry, and vapor pressure analysis—and high-accuracy computational chemistry workflows. By explaining the causality behind methodological choices, this guide equips professionals to generate the precise and reliable data necessary for their work, ensuring both scientific integrity and practical application.

Introduction: The Need for Precise Thermochemical Data

This compound (C₇H₁₄O) is a cyclic alcohol whose structural features—a five-membered ring with a gem-dimethyl group adjacent to a hydroxyl group—present interesting stereochemical and reactivity characteristics.[1] Its derivatives are of potential interest in synthetic chemistry and drug development, where understanding the energetic landscape of reactions is critical.

Thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are the cornerstones of chemical thermodynamics. They are indispensable for:

-

Reaction Engineering: Calculating the heat of reaction (ΔrH°) to design and control thermal management systems for chemical reactors.

-

Process Safety Analysis: Assessing the potential for thermal runaway reactions.

-

Computational Chemistry: Providing benchmark values for the validation and parameterization of theoretical models.

-

Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) and their intermediates.

A thorough search of established databases, including the NIST Chemistry WebBook, reveals thermochemical data for the parent compound, cyclopentanol, but a notable lack of experimentally determined values for this compound.[2][3] This data gap necessitates a structured approach to either predict or experimentally measure these vital parameters. This guide outlines the authoritative methodologies to achieve this.

Methodologies for Experimental Determination

The acquisition of high-quality thermochemical data is contingent on a meticulously executed experimental plan. The process begins with the synthesis and rigorous purification of the target compound, as impurities can significantly skew calorimetric measurements.

Standard Enthalpy of Formation (ΔfH°)

The most reliable method for determining the standard enthalpy of formation of an organic compound like this compound is by measuring its enthalpy of combustion (ΔcH°) using bomb calorimetry.[4][5] The enthalpy of formation is then derived from the enthalpy of combustion via Hess's Law.

The combustion reaction for this compound is: C₇H₁₄O(l) + 10 O₂(g) → 7 CO₂(g) + 7 H₂O(l)

Experimental Protocol: Constant-Volume Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of highly purified liquid this compound is encapsulated in a container of known low heat of combustion (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed in the crucible within the bomb calorimeter. A known mass of water is added to the bomb to ensure the final state of water is liquid. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).

-

System Equilibration: The sealed bomb is submerged in a known quantity of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded with high precision (to ±0.001 K).

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is monitored and recorded at short intervals until it reaches a maximum (T₂) and then begins to cool.

-

Data Analysis: The raw temperature-time data is used to calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.[5][6]

-

Calculation of ΔcH°: The heat released by the combustion (Q_comb) is calculated using the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a certified standard like benzoic acid.[5] The enthalpy of combustion is then calculated from Q_comb and the moles of alcohol burned.[6][7][8]

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete and clean combustion to CO₂ and H₂O, preventing side reactions that would invalidate the results.

-

Benzoic Acid Calibration: Benzoic acid is a primary thermochemical standard with a highly accurately known enthalpy of combustion. Calibrating the instrument with this standard makes the measurement system self-validating and traceable.

-

Corrected Temperature Rise: Simple T₂ - T₁ is insufficient. The system is not perfectly adiabatic. Corrections, such as the Regnault-Pfaundler method, are applied to account for heat lost to the environment during the experiment, ensuring accuracy.[5]

Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp)

Heat capacity is a measure of the energy required to raise the temperature of a substance. It is a critical parameter for thermodynamic calculations and is best measured using Differential Scanning Calorimetry (DSC) .[9][10][11]

Experimental Protocol: DSC for Heat Capacity

-

Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).

-

Baseline Measurement: An empty hermetically sealed aluminum pan and an empty reference pan are run through the desired temperature program (e.g., -50°C to 150°C at a controlled rate of 10 K/min). This measures the baseline heat flow difference of the system.[9][12]

-

Standard Measurement: A precisely weighed sapphire standard (a material with accurately known Cp) is placed in the sample pan, and the temperature program is repeated.

-

Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound in a fresh pan, and the temperature program is run a final time.

-

Calculation of Cp: The specific heat capacity of the sample (Cp,sample) is calculated at each temperature by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known Cp of sapphire.[10][12][13]

Causality Behind Experimental Choices:

-

Three-Scan Method: The use of a baseline, a standard, and the sample scan is crucial. It allows for the subtraction of instrumental artifacts and provides a direct comparison to a material with a well-defined heat capacity, ensuring the measurement's trustworthiness.[9]

-

Sapphire Standard: Sapphire is chosen for its high thermal conductivity, chemical inertness, and accurately known heat capacity over a wide temperature range, making it an ideal calibrant.

-

Controlled Heating Rate: A linear and controlled heating rate (e.g., 10-20 K/min) is essential for achieving thermal equilibrium within the sample and ensuring reproducible results.[10]

References

- 1. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanol [webbook.nist.gov]

- 3. Cyclopentanol [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. toc.library.ethz.ch [toc.library.ethz.ch]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that, along with its derivatives, represents a valuable class of intermediates in organic synthesis. The strategic placement of a gem-dimethyl group adjacent to the hydroxyl functionality on a cyclopentane ring imparts specific steric and electronic properties that can be exploited in various chemical transformations. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development and fine chemical synthesis. The chirality at the C1 position also makes its enantiopure forms, (R)- and (S)-2,2-dimethylcyclopentan-1-ol, attractive synthons for asymmetric synthesis.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, typically in research and development quantities. It is offered as a racemic mixture and in its enantiomerically pure forms. The availability of both the racemate and individual enantiomers provides flexibility for various synthetic strategies, from initial proof-of-concept studies to the development of chiral pharmaceuticals.

| Supplier | Product Name | CAS Number | Purity |

| Advanced ChemBlocks | This compound | 37617-33-7 | 95% |

| Advanced ChemBlocks | (S)-2,2-dimethylcyclopentan-1-ol | 103532-77-0 | 97% |

| PubChem | This compound | 37617-33-7 | Varies |

| PubChem | (1R)-2,2-dimethylcyclopentan-1-ol | 109530-56-5 | Varies |

This table is not exhaustive and represents a selection of known suppliers. Purity and availability are subject to change.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone. This transformation is typically achieved with high efficiency using a metal hydride reducing agent, such as sodium borohydride (NaBH₄). The choice of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the ketone in the presence of many other functional groups and is generally safer and easier to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1].

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reduction of ketones with sodium borohydride in an alcoholic solvent[2][3].

Materials:

-

2,2-dimethylcyclopentanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches approximately 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride and decompose the borate ester complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash with deionized water and then with brine to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | ~3.5-4.0 ppm: Multiplet, 1H (CH-OH).~1.4-1.8 ppm: Multiplets, 6H (cyclopentyl CH₂).~0.8-1.2 ppm: Two singlets, 6H (gem-dimethyl CH₃). |

| ¹³C NMR | ~75-85 ppm: (C-OH).~40-50 ppm: Quaternary carbon (C(CH₃)₂).~20-40 ppm: Cyclopentyl CH₂ carbons.~20-30 ppm: Gem-dimethyl CH₃ carbons. |

| FTIR (cm⁻¹) | ~3200-3600: Broad, O-H stretch (alcohol).~2850-3000: C-H stretch (alkane).~1050-1150: C-O stretch (secondary alcohol). |

| Mass Spec (EI) | M⁺ at m/z 114. Key fragments from loss of water (M-18), methyl (M-15), and cleavage of the cyclopentane ring.[4] |

Applications in Research and Development

Cyclic alcohols are versatile building blocks in organic synthesis, and this compound is no exception. Its structural features make it a valuable precursor for a variety of more complex molecules.

Pharmaceutical Synthesis

Cyclic alcohols are frequently employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The cyclopentane ring is a common motif in many biologically active natural products and synthetic drugs. The hydroxyl group of this compound can be readily converted into other functional groups, or it can serve as a handle for attaching the cyclopentyl moiety to a larger molecular scaffold.

Chiral Auxiliary

The enantiomerically pure forms of this compound have the potential to be used as chiral auxiliaries.[7][8][9] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. The steric bulk of the gem-dimethyl group can effectively shield one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol additions.

Fragrance Industry

Derivatives of cyclic alcohols are also utilized in the fragrance industry.[10][11] The specific odor profile of a molecule is highly dependent on its shape and functional groups. While the direct application of this compound as a fragrance is not widely documented, its structural analogues are known to possess desirable olfactory properties.

Safety and Handling

This compound should be handled with the appropriate safety precautions in a laboratory setting. It is a flammable liquid and can cause skin and eye irritation.[12]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

-

Store away from oxidizing agents and incompatible materials.[15]

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A Direct and Stereoretentive Synthesis of Amides from Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Auxiliaries [sigmaaldrich.com]

- 10. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]

- 11. WO2006074979A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as a perfume - Google Patents [patents.google.com]

- 12. This compound | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. in.gov [in.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Chiral Resolution of Racemic 2,2-Dimethylcyclopentan-1-ol: An Application and Protocol Guide

Abstract

Enantiomerically pure secondary alcohols, such as the (R)- and (S)-enantiomers of 2,2-dimethylcyclopentan-1-ol, are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The effective separation of racemic mixtures of this alcohol is a critical step in many synthetic routes. This comprehensive guide provides detailed application notes and step-by-step protocols for three robust chiral resolution techniques: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to implement these methods for the efficient production of enantiopure this compound.

Introduction

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In many cases, one enantiomer of a compound is therapeutically active, while the other may be inactive or even exhibit undesirable side effects. Consequently, the ability to produce single-enantiomer compounds is of paramount importance in the pharmaceutical industry. This compound presents a chiral center at the hydroxyl-bearing carbon, and its individual enantiomers serve as versatile intermediates in asymmetric synthesis.

This guide details three distinct and powerful methods for the resolution of racemic this compound, each with its own set of advantages. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights into the rationale behind procedural steps to ensure successful and reproducible outcomes.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for the resolution of secondary alcohols due to their ability to catalyze the enantioselective acylation of one enantiomer at a significantly higher rate than the other.[1] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Principle of the Method

The kinetic resolution of racemic this compound using a lipase involves the irreversible acylation of one of the alcohol's enantiomers. The choice of lipase is crucial, as its active site provides the chiral environment necessary for enantiomeric discrimination. For cyclic secondary alcohols, lipases such as Pseudomonas cepacia Lipase (Lipase PS) and Candida antarctica Lipase B (often immobilized as Novozym 435) have demonstrated high enantioselectivity.[2] The reaction rate for five-membered ring alcohols like cyclopentanol derivatives is often faster than for their six-membered counterparts.[2]

According to the Kazlauskas rule, for many secondary alcohols, the (R)-enantiomer is preferentially acylated, yielding the (R)-ester and leaving the (S)-alcohol unreacted.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the analytical-scale kinetic resolution to determine the optimal reaction time and enantioselectivity.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase (Lipase PS)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., Diethyl ether or Diisopropyl ether)[2]

-

Reaction vials

-

Shaker or magnetic stirrer

-

Chiral Gas Chromatography (GC) system for analysis

Procedure:

-

To a 10 mL vial, add racemic this compound (e.g., 100 mg, 0.876 mmol).

-

Add an anhydrous organic solvent (e.g., 5 mL of diethyl ether).

-

Add the lipase (10-20% by weight of the substrate, e.g., 10-20 mg).

-

Add vinyl acetate (1.5 equivalents, approximately 0.2 mL).

-

Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 30-40 °C).[1]

-

Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at various time points (e.g., 1, 3, 6, 12, 24 hours).

-

Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel and diluting with a suitable solvent for chiral GC analysis.

-

Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e. of both enantiomers.[1]

-

Once the optimal reaction time is determined, the reaction can be scaled up. After the reaction is complete, the immobilized enzyme can be filtered off and washed for potential reuse.[1]

-

The solvent is removed under reduced pressure, and the resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.[2]

Data Presentation

| Parameter | Recommended Condition | Rationale |

| Enzyme | Novozym 435 or Lipase PS | High enantioselectivity for 2-substituted cycloalkanols.[2] |

| Acyl Donor | Vinyl acetate | Irreversible reaction drives the equilibrium towards product formation.[2] |

| Solvent | Diethyl ether or Diisopropyl ether | Shown to be effective for lipase-catalyzed resolutions of cycloalkanols.[2] |

| Temperature | 30-40 °C | Mild conditions to maintain enzyme activity.[1] |

| Monitoring | Chiral GC | To determine conversion and enantiomeric excess. |

Workflow Diagram

Caption: Workflow for lipase-catalyzed kinetic resolution.

Resolution via Diastereomeric Salt Formation

This classical resolution technique involves converting the racemic alcohol into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization or chromatography.

Principle of the Method

The process involves two key steps:

-

Esterification: The racemic this compound is reacted with a chiral resolving agent, which is an enantiomerically pure carboxylic acid, to form a mixture of diastereomeric esters.[3]

-

Separation and Hydrolysis: The diastereomeric esters are then separated based on their differing physical properties. Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols.

A common approach for alcohols is to first convert them into acidic monoesters (e.g., by reaction with maleic or phthalic anhydride) and then form diastereomeric salts with a chiral base.[2][4] However, direct esterification with a chiral acid is also a viable route.

Experimental Protocol: Diastereomeric Ester Formation and Separation

This protocol outlines the formation of diastereomeric esters using (-)-menthyloxyacetic acid, followed by their separation.

Materials:

-

Racemic this compound

-

(-)-Menthyloxyacetic acid (chiral resolving agent)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

HPLC system with a normal phase silica gel column

-

Hexane and Isopropanol (HPLC grade)

Procedure:

Part A: Esterification [1]

-

In a dry round-bottom flask, dissolve racemic this compound (1.0 eq) and (-)-menthyloxyacetic acid (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diastereomeric esters.

Part B: Separation by HPLC [5][6]

-

Purify the crude product by silica gel column chromatography to isolate the mixture of diastereomeric esters.

-

Set up an HPLC system with a normal phase silica gel column.

-

Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two diastereomers.

-

Inject the purified mixture of diastereomeric esters and collect the separated fractions.

-

Analyze the fractions to confirm the purity of each diastereomer.

Part C: Hydrolysis

-

Hydrolyze the separated diastereomeric esters using a suitable method (e.g., with a base like NaOH in a methanol/water mixture) to liberate the enantiomerically pure (R)- and (S)-2,2-dimethylcyclopentan-1-ol.

Data Presentation

| Parameter | Recommended Condition/Reagent | Rationale |

| Chiral Derivatizing Agent | (-)-Menthyloxyacetic acid, Mosher's acid | Forms diastereomeric esters with distinct physical properties. |

| Coupling Agent | DCC/DMAP | Promotes efficient esterification under mild conditions. |

| Separation Technique | HPLC on silica gel | Effective for separating diastereomeric esters.[5][6] |

| Mobile Phase | Hexane/Isopropanol | Common mobile phase for normal phase separation of diastereomers. |

Logical Relationship Diagram

Caption: Logical steps for resolution by diastereomeric salt formation.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of the Method

The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in the separation of the enantiomers. For volatile alcohols like this compound, chiral Gas Chromatography (GC) is often a suitable method. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed.

Experimental Protocol: Chiral Gas Chromatography (GC)

Materials:

-

Racemic this compound

-

Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsa)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Helium or Hydrogen as carrier gas

Procedure:

-

Install the chiral GC column in the gas chromatograph.

-

Condition the column according to the manufacturer's instructions.

-

Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane).

-